Hypoxanthine-13C5
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Overview
Description
Hypoxanthine-13C5, also known as Purin-6-ol-13C5 or Sarcine-13C5, is a stable isotope-labeled compound. It is a derivative of hypoxanthine, a naturally occurring purine base found in nucleic acids. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine-13C5 involves the incorporation of carbon-13 isotopes into the hypoxanthine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the reaction of labeled formamide with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Hypoxanthine-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine and further to uric acid by enzymes such as xanthine oxidase.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include xanthine oxidase and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Xanthine and uric acid.
Reduction: Reduced forms of hypoxanthine.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Hypoxanthine-13C5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in quantitative mass spectrometry (MS) metabolomics experiments.
Biology: Serves as a substrate in various enzymatic reactions, including those involving xanthine oxidase.
Medicine: Utilized in studies related to purine metabolism and diseases such as gout and Lesch-Nyhan syndrome.
Mechanism of Action
Hypoxanthine-13C5 exerts its effects through its role as a purine base. It is involved in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA production .
Molecular Targets and Pathways:
HGPRT: Converts this compound to IMP.
Xanthine Oxidase: Oxidizes this compound to xanthine and uric acid.
Comparison with Similar Compounds
Adenine: Another purine base involved in nucleotide synthesis.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of hypoxanthine.
Uniqueness of Hypoxanthine-13C5: this compound is unique due to its carbon-13 labeling, which makes it particularly useful in metabolic studies and as an internal standard in MS experiments. This labeling allows for precise tracking and quantification in various biochemical assays .
Properties
Molecular Formula |
C5H4N4O |
---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
FDGQSTZJBFJUBT-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13CH]=N2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
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